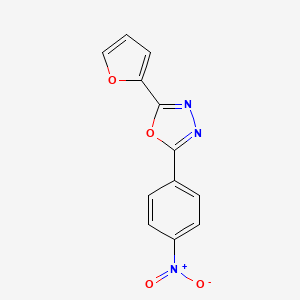

2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and related compounds has been a subject of research for many years. One study discusses the preparation of related compounds from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid, highlighting the chemical processes involved in creating these complex molecules (Hirao, Kato, & Hirota, 1971).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including this compound, is characterized by the presence of a 5-nitro-2-furyl or 2,5-dimethyl-3-furyl building block. This unique structure contributes to the compound's physical and chemical properties, as evidenced in various studies (Jedlovská & Gavláková, 1994).

Chemical Reactions and Properties

The compound undergoes various chemical reactions due to its functional groups. For instance, its reactions with nucleophiles and active methylene compounds result in the formation of different derivatives with distinct properties (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Physical Properties Analysis

The physical properties of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, derivatives with different alkyl or alkoxy substituents exhibit varying mesogenic properties, indicating a dependence on molecular configuration (Fouad, Davis, & Twieg, 2018).

Chemical Properties Analysis

The chemical properties of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole are characterized by their interactions with other compounds. These interactions lead to the synthesis of derivatives with varied biological effects, such as antimicrobial and antifungal activities. The compound's reactivity with different chemical agents also results in diverse derivatives useful in various applications (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives have demonstrated strong antibacterial activities against Staphylococcus aureus. The synthesis of these compounds from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid indicates their potential in developing new antibacterial agents (I. Hirao, Y. Kato, & T. Hirota, 1971). Further research confirms that certain derivatives exhibit antimicrobial activity in vitro against a wide range of bacteria and fungi, highlighting their versatility as potential antimicrobial agents (H. Gadebusch & H. Basch, 1974).

Antituberculosis Activity

Some derivatives of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole have been synthesized and evaluated for their antituberculosis activity. These compounds, particularly those involving hydrazide treatments and subsequent reactions, showed promising results against Mycobacterium tuberculosis, indicating their potential role in combating tuberculosis (Alex D Martin, 2013).

Synthesis Methodologies

Research has also focused on the synthesis methodologies of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives. For instance, the development of eco-friendly protocols for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and highly reactive intermediates in water without additional catalysts offers a green approach to synthesizing these compounds (F.-J. Zhu et al., 2015). Microwave irradiation has been utilized to synthesize 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, presenting a method with advantages such as high yield and simple work-up procedures, which could streamline the production of these compounds for further research and application (Li Zheng, 2004).

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-15(17)9-5-3-8(4-6-9)11-13-14-12(19-11)10-2-1-7-18-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCLQCILQBVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)

![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)

![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)

![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)